hMAO-A Inhibition: Osthenol vs. Toloxatone, Isopsoralen, Bakuchicin, and Scopoletin
Osthenol exhibits potent and highly selective inhibition of recombinant human monoamine oxidase-A (hMAO-A). It demonstrates an IC50 value of 0.74 µM, which is superior to the clinically used MAO-A inhibitor toloxatone (IC50 = 0.93 µM) [1]. Its selectivity index for hMAO-A over hMAO-B exceeds 81.1, whereas structurally related furanocoumarins isopsoralen and bakuchicin, despite comparable hMAO-A IC50 values (0.88 µM and 1.78 µM respectively), display markedly inferior selectivity indices of only 3.1 [1]. Molecular docking studies further reveal a binding affinity of -8.5 kcal/mol for hMAO-A, which is significantly greater than the -7.3 kcal/mol observed for the comparator scopoletin [1].
| Evidence Dimension | hMAO-A inhibition potency and selectivity |
|---|---|
| Target Compound Data | IC50 = 0.74 µM, Ki = 0.26 µM, SI (hMAO-A/hMAO-B) > 81.1, binding affinity = -8.5 kcal/mol |
| Comparator Or Baseline | Toloxatone IC50 = 0.93 µM; Isopsoralen IC50 = 0.88 µM, SI = 3.1; Bakuchicin IC50 = 1.78 µM, SI = 3.1; Scopoletin binding affinity = -7.3 kcal/mol |
| Quantified Difference | Osthenol IC50 is 20% lower than toloxatone; Selectivity index >26-fold higher than isopsoralen and bakuchicin; Binding affinity difference of -1.2 kcal/mol vs. scopoletin |
| Conditions | Recombinant human MAO-A and MAO-B enzyme assays; Molecular docking simulations |
Why This Matters
The combination of high potency and exceptional selectivity (>81.1 SI) against hMAO-A, surpassing a marketed drug (toloxatone) and related natural analogs, positions osthenol as a unique research tool for dissecting MAO-A-specific pathways without off-target MAO-B confounding.
- [1] Baek SC, Kang MG, Park JE, Lee JP, Lee H, Ryu HW, Park D, Cho ML, Oh SR, Kim H. Osthenol, a prenylated coumarin, as a monoamine oxidase A inhibitor with high selectivity. Bioorg Med Chem Lett. 2019;29(6):839-843. View Source
